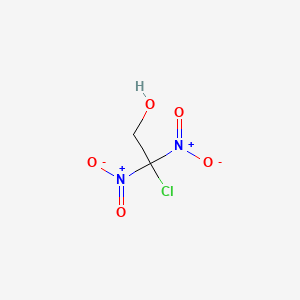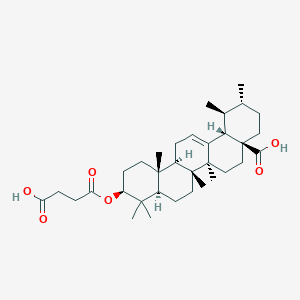
3-O-Succinyl-ursolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-O-Succinyl-ursolic acid is a derivative of ursolic acid, a pentacyclic triterpenoid found in various plants. Ursolic acid is known for its wide range of biological activities, including anti-inflammatory, anticancer, and antioxidant properties . The modification of ursolic acid to form this compound aims to enhance its solubility and bioavailability, making it more effective for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Succinyl-ursolic acid typically involves the esterification of ursolic acid at the C-3 position. One common method includes the reaction of ursolic acid with succinic anhydride in the presence of a catalyst such as pyridine or dimethylaminopyridine (DMAP) under mild conditions . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as using less toxic solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 3-O-Succinyl-ursolic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, which may have enhanced biological activities.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: Various substituents can be introduced at different positions to create new derivatives with unique properties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like THF or ethanol.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Chemistry: Used as a starting material for synthesizing new derivatives with enhanced properties.
Biology: Studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and antioxidant agent.
Industry: Explored for its use in developing new pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of 3-O-Succinyl-ursolic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets proteins and enzymes involved in inflammation, cancer cell proliferation, and oxidative stress.
Pathways Involved: It modulates signaling pathways such as NF-κB, PI3K/Akt, and MAPK, leading to the inhibition of inflammation and cancer cell growth.
Comparison with Similar Compounds
Ursolic Acid: The parent compound with similar biological activities but lower solubility and bioavailability.
Oleanolic Acid: Another pentacyclic triterpenoid with comparable properties but different structural features.
Betulinic Acid: Known for its anticancer and anti-inflammatory activities, similar to ursolic acid derivatives.
Uniqueness: 3-O-Succinyl-ursolic acid stands out due to its enhanced solubility and bioavailability, making it more effective for various applications compared to its parent compound and other similar triterpenoids .
Properties
Molecular Formula |
C34H52O6 |
|---|---|
Molecular Weight |
556.8 g/mol |
IUPAC Name |
(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-(3-carboxypropanoyloxy)-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid |
InChI |
InChI=1S/C34H52O6/c1-20-12-17-34(29(38)39)19-18-32(6)22(28(34)21(20)2)8-9-24-31(5)15-14-25(40-27(37)11-10-26(35)36)30(3,4)23(31)13-16-33(24,32)7/h8,20-21,23-25,28H,9-19H2,1-7H3,(H,35,36)(H,38,39)/t20-,21+,23+,24-,25+,28+,31+,32-,33-,34+/m1/s1 |
InChI Key |
CLXXRDCPKAFZFM-NLNDANQGSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)OC(=O)CCC(=O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)CCC(=O)O)C)C)C2C1C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


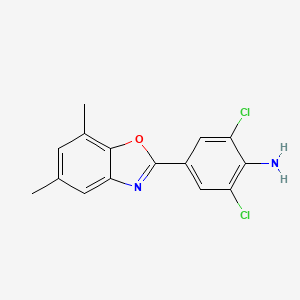
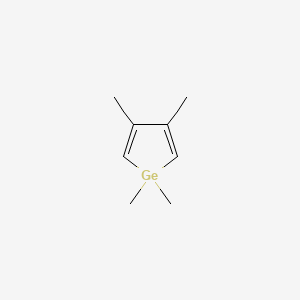
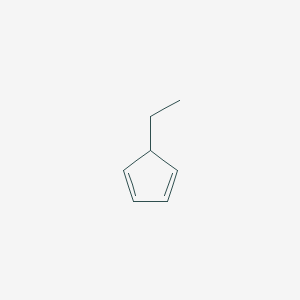
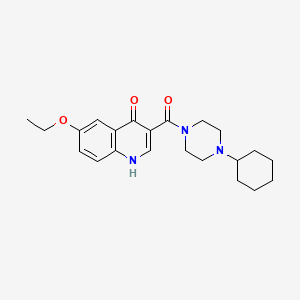
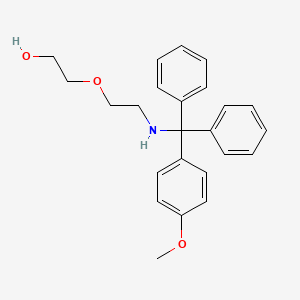


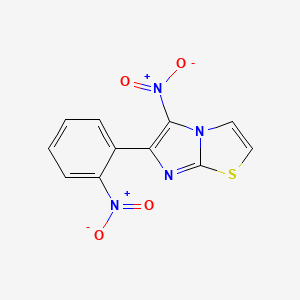
![[3-methoxy-2-(9-methyldecyl)-5-(4-methylpentyl)phenyl] 15-(4-methoxyphenyl)pentadecanoate](/img/structure/B13802020.png)
![1-(2,6-Dimethoxybenzyl)-N-methyl-N-([6-(trifluoromethyl)pyridin-3-YL]methyl)piperidin-4-amine](/img/structure/B13802023.png)
![[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate](/img/structure/B13802030.png)
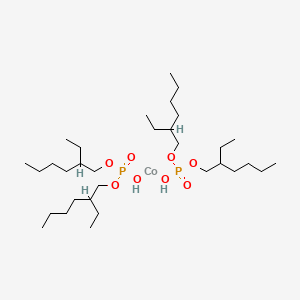
![N-Cyclopropyl-2-(2,5,6-trimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B13802041.png)
